![molecular formula C19H26N4OS B2800098 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034203-93-3](/img/structure/B2800098.png)
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H26N4OS and its molecular weight is 358.5. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Receptor Binding
- Pyrazole derivatives, including compounds with specific structural features similar to the one , have been studied for their interaction with cannabinoid receptors. For example, SR141716 (a pyrazole derivative) has been shown to be a potent and selective antagonist for the CB1 cannabinoid receptor, offering insights into receptor-ligand interactions and the development of receptor-specific drugs. The study employed conformational analyses, superimposition models, and 3D-QSAR models to understand the binding interactions, which might be relevant to the compound due to structural similarities (Shim et al., 2002).
Synthesis and Characterization
- The synthesis of pyrazole derivatives, particularly focusing on cannabinoid receptor ligands, has provided valuable methods for preparing compounds with specific receptor activities. These studies offer insights into synthetic strategies that could be applicable to the synthesis of "N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide" for potential applications in receptor studies or as pharmacological probes (Fan et al., 2006).
Antibacterial and Antifungal Agents
- Pyrazole derivatives have also been explored for their antibacterial and antifungal activities. Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized and showed potent antibacterial efficacies and biofilm inhibition activities. Such studies suggest that pyrazole-based compounds, including the one , could have potential applications in developing new antibacterial and antifungal agents (Mekky & Sanad, 2020).
properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-14-13-17(22-21-14)23-10-6-15(7-11-23)20-18(24)19(8-2-3-9-19)16-5-4-12-25-16/h4-5,12-13,15H,2-3,6-11H2,1H3,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODISUYGVSCXXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.